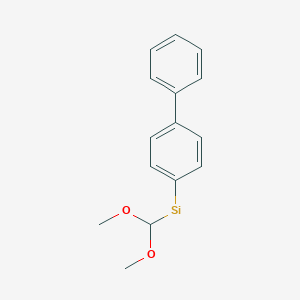
CID 78060581
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78060581” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 78060581” involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. Common reagents used in these reactions include halogenated hydrocarbons, catalysts such as manganese, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing reaction conditions to maximize yield and purity while minimizing impurities. Techniques such as crystallization and filtration are employed to purify the final product, ensuring it meets the required standards for use in various applications .
Chemical Reactions Analysis
Types of Reactions
The compound “CID 78060581” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformation.
Common Reagents and Conditions
Oxidation: This reaction involves the addition of oxygen atoms to the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: In this reaction, the compound gains electrons, typically facilitated by reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
The compound “CID 78060581” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research into the compound’s pharmacological properties has shown promise for its use in treating certain medical conditions.
Industry: The compound is utilized in the production of materials and chemicals, contributing to advancements in industrial processes .
Mechanism of Action
The mechanism by which “CID 78060581” exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to these targets, modulating their activity and leading to various biological outcomes. The exact pathways involved depend on the specific application and context in which the compound is used .
Properties
Molecular Formula |
C15H16O2Si |
|---|---|
Molecular Weight |
256.37 g/mol |
InChI |
InChI=1S/C15H16O2Si/c1-16-15(17-2)18-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15H,1-2H3 |
InChI Key |
DRBGMPWTJLYVFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[Si]C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















